[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol
CAS No.:
Cat. No.: VC17681124
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2 |
|---|---|
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | [(2R,4R)-4-(2-methylphenyl)oxolan-2-yl]methanol |
| Standard InChI | InChI=1S/C12H16O2/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11+/m0/s1 |
| Standard InChI Key | ZAAZAVWAPHATHL-WDEREUQCSA-N |
| Isomeric SMILES | CC1=CC=CC=C1[C@H]2C[C@@H](OC2)CO |
| Canonical SMILES | CC1=CC=CC=C1C2CC(OC2)CO |
Introduction
Synthesis
The synthesis of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol typically involves reactions similar to those of its analogs. For example, the synthesis of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol involves the reaction of 4-methylphenylmagnesium bromide with an appropriate epoxide or oxirane derivative under an inert atmosphere. A similar approach might be used for [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol, involving 2-methylphenylmagnesium bromide.
Chemical Reactions
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol can undergo various chemical reactions typical of oxolanes and alcohols, such as:
-
Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
-
Ring-Opening Reactions: The oxolane ring can be opened under acidic or basic conditions.
-
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Applications
While specific applications of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol are not detailed, compounds with similar structures are used as intermediates in organic synthesis, particularly in the development of pharmaceuticals. Their structural characteristics make them suitable for further modification into more complex molecules that could exhibit therapeutic effects.
Analytical Techniques
The identity and purity of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol can be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.
-
Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.
Data Table: Comparison of Oxolane Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol | C12H16O2 | 192.25 | 2059908-02-8 |
| [(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol | C11H13FO2 | Not specified | Not specified |
| [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol | Expected C12H16O2 | Expected around 192 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume